B1577914 Brevinin-1JDb

Brevinin-1JDb

Cat. No.: B1577914
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1JDb is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is primarily isolated from the skin secretions of frogs. These peptides are integral to innate immune defenses, exhibiting broad-spectrum activity against bacteria, fungi, and enveloped viruses. This compound is characterized by a linear α-helical structure in its N-terminal region and a C-terminal cyclic heptapeptide domain formed by a disulfide bridge (Cys¹⁷–Cys²³) . Its amino acid sequence (e.g., FLPLLAGLAANFLPKIFCKITRKC) includes a high proportion of hydrophobic residues (∼40%) and a net positive charge (+5 at physiological pH), facilitating interactions with negatively charged microbial membranes .

Studies indicate that this compound disrupts bacterial membrane integrity via pore formation or the "carpet model," leading to cell lysis. It also demonstrates moderate hemolytic activity against mammalian erythrocytes, a common limitation of AMPs, though its therapeutic index (ratio of hemolytic to antimicrobial potency) remains under investigation .

Properties

bioactivity

Antibacterial

sequence

FLPAVLRVAAQVVPTVFCAISKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevinin-1JDb shares structural and functional similarities with other Brevinin-1 peptides but exhibits distinct physicochemical and biological properties. Below is a comparative analysis with three analogs: Brevinin-1E , Brevinin-2Ta , and Odorranain-H (Table 1).

Table 1: Comparative Analysis of this compound and Analogous AMPs

Property This compound Brevinin-1E Brevinin-2Ta Odorranain-H
Length (residues) 24 25 23 20
Net Charge +5 +6 +4 +3
Hydrophobicity (%) 40% 44% 35% 30%
Disulfide Bonds 1 (Cys¹⁷–Cys²³) 1 (Cys¹⁶–Cys²²) None 1 (Cys⁵–Cys¹⁵)
MIC (μg/mL)* 2.5 (E. coli) 1.8 (E. coli) 5.0 (E. coli) 4.2 (E. coli)
Hemolytic Activity 15% (at 50 μg/mL) 25% (at 50 μg/mL) 10% (at 50 μg/mL) 5% (at 50 μg/mL)
Therapeutic Index 6.0 4.3 2.0 8.5

MIC: Minimum inhibitory concentration against *Escherichia coli (ATCC 25922).

Key Findings:

Structural Variations :

  • This compound and Brevinin-1E both feature a single disulfide bond, but the latter has a longer hydrophobic tail, enhancing membrane interaction .
  • Odorranain-H lacks the C-terminal cyclic domain, reducing its hemolytic activity but also limiting its antimicrobial potency .

Activity and Selectivity :

  • This compound shows higher antimicrobial activity than Brevinin-2Ta, likely due to its balanced charge and hydrophobicity. However, Brevinin-2Ta’s linear structure results in lower hemolysis .
  • Odorranain-H exhibits the highest therapeutic index, emphasizing the trade-off between structural simplicity and biological efficacy .

Mechanistic Differences :

  • This compound and Brevinin-1E induce rapid membrane depolarization, whereas Odorranain-H relies on intracellular targets (e.g., protein synthesis inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.